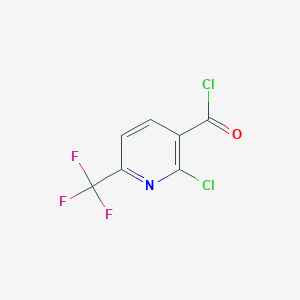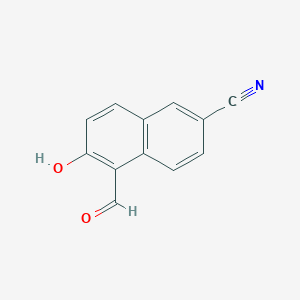
5-Formyl-6-hydroxy-2-naphthonitrile
概要
説明
5-Formyl-6-hydroxy-2-naphthonitrile is a chemical compound with the molecular formula C12H7NO2 . It has an average mass of 197.189 Da and a monoisotopic mass of 197.047684 Da . The compound is also known by its IUPAC name, 5-formyl-6-hydroxy-2-naphthonitrile .
Molecular Structure Analysis
The InChI code for 5-Formyl-6-hydroxy-2-naphthonitrile is 1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Formyl-6-hydroxy-2-naphthonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±22.0 °C at 760 mmHg, and a flash point of 194.7±22.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its molar refractivity is 55.4±0.4 cm3, and it has a polar surface area of 61 Å2 .科学的研究の応用
Synthesis of Biologically Important Compounds
5-Formyl-6-hydroxy-2-naphthonitrile is used in synthesizing various biologically significant compounds. For instance, it is utilized in the synthesis of 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones, which are screened for their antibacterial and antifungal activity (Nagaraja et al., 2006). This highlights its potential in the development of new antimicrobial agents.
Pharmaceutical Research
In pharmaceutical research, 5-Formyl-6-hydroxy-2-naphthonitrile is involved in creating compounds with varied medicinal properties. For example, derivatives synthesized from 2-hydroxy-1-naphthonitrile exhibit antimicrobial, diuretic, and anti-inflammatory activities (Kumaraswamy et al., 2006). These findings are crucial for developing new therapeutic agents.
Organic Chemistry and Catalysis
This compound also plays a significant role in organic chemistry, particularly in reactions involving carbon insertion into a benzene ring, leading to the formation of complex organic structures (Ishikawa et al., 2000). Such reactions are fundamental in synthesizing novel organic compounds that could have various applications.
Electrochemistry and Material Science
5-Formyl-6-hydroxy-2-naphthonitrile is also significant in material science, particularly in the synthesis of diiron hexacarbonyl complexes. These complexes are studied as mimics of the diiron subunit of [FeFe]-hydrogenase, with potential applications in electrochemical investigations and catalysis (Qian et al., 2015). This research is vital for developing new materials for energy conversion and storage.
Corrosion Inhibition
In the field of corrosion science, derivatives of 5-Formyl-6-hydroxy-2-naphthonitrile, such as naphthyridine derivatives, are studied for their corrosion inhibition properties on metals in acidic environments. Their high inhibition activities make them suitable for industrial applications in protecting metals against corrosion (Singh et al., 2016).
特性
IUPAC Name |
5-formyl-6-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNXLJVHKIAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-6-hydroxy-2-naphthonitrile | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
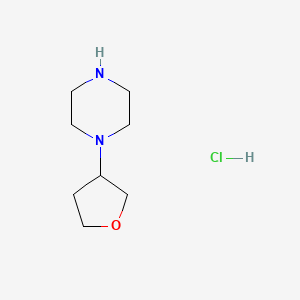
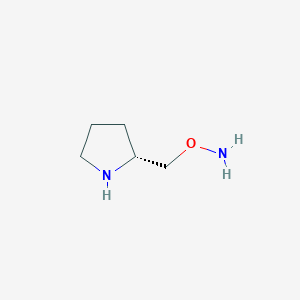
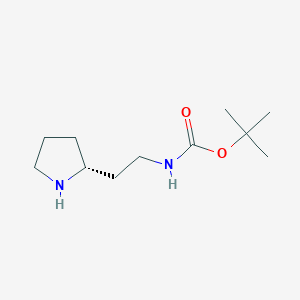
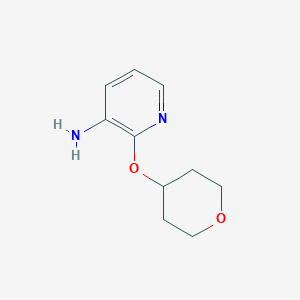
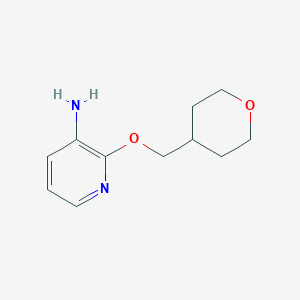
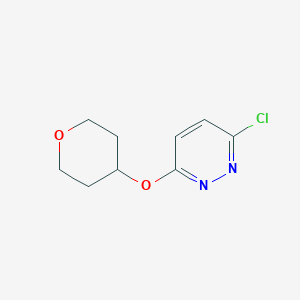
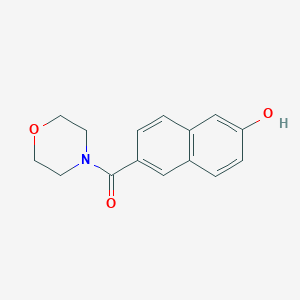
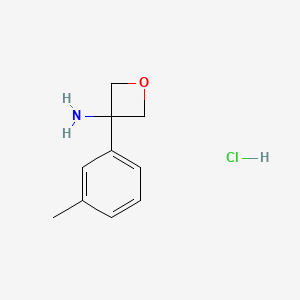
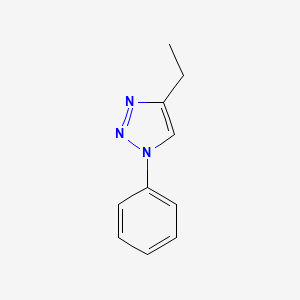
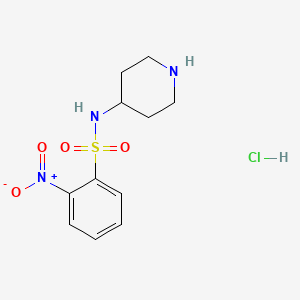
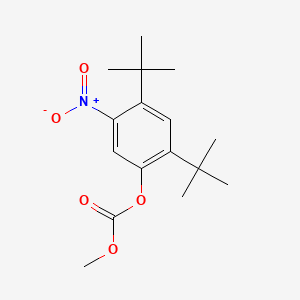
![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)
